
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridinium, also known as DMDO-Pyridinium, is a powerful oxidizing agent used in organic synthesis. It is a stable and easy-to-handle reagent that has found broad applications in various chemical transformations.
Wirkmechanismus
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium acts as an oxidizing agent by accepting electrons from the substrate. The oxidation reaction proceeds via a radical cation intermediate, which is formed by the transfer of an electron from the substrate to 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium. The radical cation intermediate then reacts with a nucleophile, such as water or alcohol, to give the oxidized product.
Biochemical and Physiological Effects:
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has no known biochemical or physiological effects. It is a stable and non-toxic reagent that can be safely handled in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has several advantages over other oxidizing agents. It is a stable and easy-to-handle reagent that can be synthesized in high purity. 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium is also a powerful oxidizing agent that can be used in a wide range of chemical transformations. However, 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has some limitations. It is a relatively expensive reagent and requires special handling and storage conditions.
Zukünftige Richtungen
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has great potential for future research. One future direction is the development of new synthetic methods using 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium as an oxidizing agent. Another direction is the application of 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium in the synthesis of new pharmaceuticals and natural products. 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium can also be used in the development of new materials, such as graphene oxide and carbon nanotubes. Finally, further research can be done to optimize the synthesis and handling of 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium to reduce its cost and increase its efficiency.
Synthesemethoden
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium can be synthesized by reacting pyridine with 2-methyl-1,3-dioxolane in the presence of methyltrioxorhenium(VII) and oxygen. The reaction proceeds via the formation of a pyridinium salt intermediate, which is then oxidized by the methyltrioxorhenium(VII) to give 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium. This method is efficient and yields high purity 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has been extensively used as a powerful oxidizing agent in organic synthesis. It is used in the synthesis of various organic compounds, including heterocyclic compounds, natural products, and pharmaceuticals. 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has also been used in the synthesis of graphene oxide and carbon nanotubes. In addition, 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has been used in the oxidation of alcohols, aldehydes, and ketones, as well as in the epoxidation of alkenes.
Eigenschaften
Produktname |
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridinium |
|---|---|
Molekularformel |
C10H14NO2+ |
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridin-1-ium |
InChI |
InChI=1S/C10H14NO2/c1-10(12-7-8-13-10)9-3-5-11(2)6-4-9/h3-6H,7-8H2,1-2H3/q+1 |
InChI-Schlüssel |
YXNGEXMKUJBFDR-UHFFFAOYSA-N |
SMILES |
CC1(OCCO1)C2=CC=[N+](C=C2)C |
Kanonische SMILES |
CC1(OCCO1)C2=CC=[N+](C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




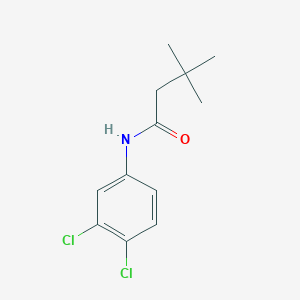
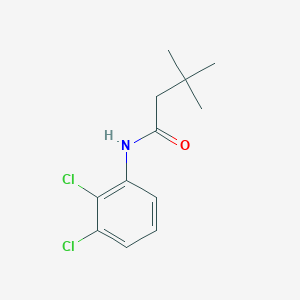
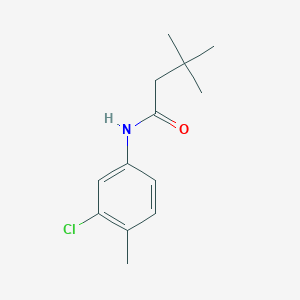

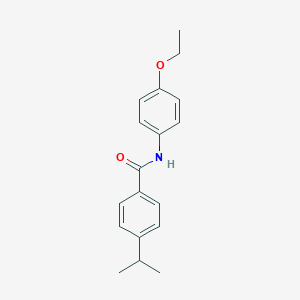

![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)
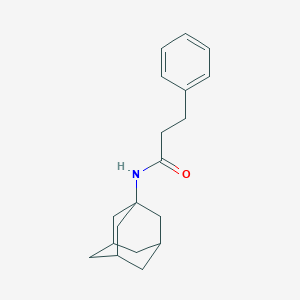


![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)

![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)